molecular formula C17H21FN2O2 B7942763 Tert-butyl 5-fluorospiro[indole-3,4'-piperidine]-1'-carboxylate

Tert-butyl 5-fluorospiro[indole-3,4'-piperidine]-1'-carboxylate

Cat. No.: B7942763
M. Wt: 304.36 g/mol
InChI Key: ONSZQXHMEWIWOB-UHFFFAOYSA-N
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Description

Tert-butyl 5-fluorospiro[indole-3,4'-piperidine]-1'-carboxylate (CAS: 167484-91-5) is a spirocyclic compound featuring a fused indole-piperidine core, a tert-butyl carbamate protecting group, and a fluorine substituent at the 5-position of the indole ring . This structure is pivotal in medicinal chemistry, serving as an intermediate for bioactive molecules targeting kinases, central nervous system (CNS) disorders, and other therapeutic areas. Its spirocyclic architecture confers conformational rigidity, enhancing binding specificity to biological targets .

Properties

IUPAC Name

tert-butyl 5-fluorospiro[indole-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O2/c1-16(2,3)22-15(21)20-8-6-17(7-9-20)11-19-14-5-4-12(18)10-13(14)17/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSZQXHMEWIWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C=NC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination Strategies

Fluorination at the 5-position of the indole ring is achieved through electrophilic substitution, nucleophilic displacement, or electrochemical methods. Electrophilic agents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are commonly employed, while nucleophilic routes utilize potassium fluoride (KF) in the presence of transition-metal catalysts. Electrochemical fluorination, as demonstrated in di-tert-butyl-(4-[18F]fluoro-1,2-phenylene)-dicarbonate synthesis, offers a scalable alternative by replacing tert-butyl leaving groups under potentiostatic conditions.

Stepwise Synthesis Procedures

Fluorination of the Indole Moiety

Method A: Electrophilic Fluorination

  • Reagents : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), acetonitrile, 60°C.

  • Mechanism : The electrophilic fluorine atom substitutes hydrogen at the 5-position via an aromatic electrophilic substitution mechanism.

  • Yield : 68–72%.

Method B: Nucleophilic Halogen Exchange

  • Reagents : 5-Chlorospiro[indole-3,4'-piperidine], KF, CuI catalyst, dimethylformamide (DMF), 120°C.

  • Mechanism : Copper-mediated displacement of chlorine by fluoride.

  • Yield : 55–60%.

Method C: Electrochemical Fluorination

  • Conditions : Potentiostatic electrolysis at 1.2 V in acetonitrile with tetrabutylammonium fluoride (TBAF).

  • Mechanism : Anodic oxidation facilitates fluoride ion incorporation at the 5-position.

  • Yield : 75–80%.

Table 1: Comparative Analysis of Fluorination Methods

MethodReagentsTemperatureYield (%)Purity (%)
ElectrophilicSelectfluor®, CH₃CN60°C68–7295
NucleophilicKF, CuI, DMF120°C55–6090
ElectrochemicalTBAF, CH₃CN, 1.2 VRT75–8098

Spirocyclization to Form the Piperidine Ring

Spirocyclization is achieved through acid-catalyzed cyclization of a linear precursor, such as N-(3-indolyl)piperidin-4-one.

Procedure :

  • Dissolve N-(3-indolyl)piperidin-4-one (1.0 equiv) in trifluoroacetic acid (TFA) at 0°C.

  • Add triflic anhydride (1.2 equiv) dropwise, stir for 12 h at 25°C.

  • Quench with saturated NaHCO₃, extract with dichloromethane (DCM), and purify via silica gel chromatography.

  • Yield : 65–70%.

Boc Protection of the Piperidine Nitrogen

Reagents : Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), DCM, 0°C to 25°C.
Procedure :

  • Add Boc₂O (1.5 equiv) and DMAP (0.1 equiv) to a solution of 5-fluorospiro[indole-3,4'-piperidine] in DCM.

  • Stir for 6 h, wash with water, and concentrate under reduced pressure.

  • Yield : 85–90%.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency and scalability. Continuous-flow reactors are employed for fluorination and spirocyclization steps to enhance reproducibility.

Key Optimizations :

  • Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

  • Catalyst Recycling : Copper iodide (CuI) is recovered via filtration and reused, lowering production costs.

  • Purification : Centrifugal partition chromatography (CPC) achieves >99% purity without silica gel.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35 (d, J = 8.4 Hz, 1H, ArH), 6.92 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 6.85 (d, J = 2.0 Hz, 1H, ArH), 3.95–3.80 (m, 4H, piperidine), 1.45 (s, 9H, Boc).

High-Performance Liquid Chromatography (HPLC) :

  • Column : C18 (4.6 × 150 mm, 2.6 µm).

  • Mobile Phase : Acetonitrile/water (70:30, 0.1% formic acid).

  • Retention Time : 6.8 min.

Challenges and Optimization Strategies

Challenge 1: Low Fluorination Efficiency

  • Solution : Microwave-assisted synthesis reduces reaction time from 12 h to 30 min, improving yield by 15%.

Challenge 2: Spirocyclization Side Products

  • Solution : Substituent-directed cyclization using chiral auxiliaries minimizes diastereomer formation.

Comparative Analysis with Chlorinated Analog

The 5-chloro analog (tert-butyl 5-chlorospiro[indole-3,4'-piperidine]-1'-carboxylate) exhibits similar synthetic pathways but requires harsher conditions for halogen displacement. Fluorination via electrochemical methods achieves higher regioselectivity compared to chlorination .

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. For example:

  • HCl-Mediated Deprotection : Treatment with HCl in dioxane or ethyl acetate generates the corresponding hydrochloride salt of 5-fluorospiro[indoline-3,4'-piperidine].

  • Trifluoroacetic Acid (TFA) : Exposure to TFA in dichloromethane removes the Boc group efficiently, as demonstrated in analogous spirocyclic systems .

Key Data :

Reaction ConditionProductApplicationSource
4M HCl in dioxane, 25°C, 2 hrs5-Fluorospiro[indoline-3,4'-piperidine] hydrochlorideIntermediate for neuroactive drugs
TFA/DCM (1:1), 0°C to RT, 1 hrFree amineFurther functionalization

Amine Functionalization Post-Deprotection

The deprotected piperidine amine undergoes reactions typical of secondary amines:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base like K₂CO₃ to form N-alkyl derivatives .

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields N-acylated products, useful for modifying pharmacokinetic properties .

Fluorine-Directed Reactivity

The electron-withdrawing fluorine at the 5-position of the indole ring influences regioselectivity:

  • Electrophilic Aromatic Substitution : Directs incoming electrophiles to the 4- and 6-positions due to meta/para activation.

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at the 6-position is feasible using palladium catalysts, as seen in related fluorinated indoles .

Spirocyclic Ring Modifications

The spiro junction imposes steric constraints but allows selective transformations:

  • Ring-Opening : Under strong basic conditions (e.g., NaOH/EtOH), the piperidine ring can undergo nucleophilic attack, yielding linear intermediates for further cyclization .

  • Oxidation : MCPBA oxidizes the indole’s C2-position to form an oxindole derivative, enhancing hydrogen-bonding capacity .

Stability Under Synthetic Conditions

  • Thermal Stability : Decomposes above 210°C (flash point) .

  • pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) media .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity
Recent studies have indicated that compounds similar to tert-butyl 5-fluorospiro[indole-3,4'-piperidine]-1'-carboxylate exhibit potential antidepressant effects. The spiroindoline structure is hypothesized to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Case Study : A research group synthesized a series of spiroindoline derivatives and evaluated their efficacy in animal models of depression. Results showed significant reduction in depressive behaviors compared to control groups, suggesting a promising avenue for developing new antidepressants based on this scaffold .

2. Anticancer Properties
The compound has also been explored for its anticancer properties. Preliminary in vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Study : In a comparative study, this compound was tested against several known chemotherapeutics. The compound showed comparable or superior efficacy in reducing tumor cell viability while exhibiting lower cytotoxicity to normal cells, indicating its potential as a selective anticancer agent .

Synthetic Methodologies

The synthesis of this compound involves several key steps:

  • Formation of the Spiro Compound : The initial step typically involves the cyclization of indole derivatives with piperidine under acidic conditions.
  • Fluorination : A fluorination step is critical for introducing the fluorine atom at the 5-position, which enhances biological activity.
  • Carboxylation : The tert-butyl ester is formed through reaction with tert-butyl chloroformate.

A detailed synthetic route can be summarized in the following table:

StepReagents/ConditionsYield
CyclizationIndole + Piperidine + AcidHigh
FluorinationFluorinating AgentModerate
CarboxylationTert-butyl chloroformateHigh

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics with a bioavailability score of 0.55 . Toxicological assessments indicate moderate toxicity levels; however, further studies are needed to fully understand its safety profile.

Mechanism of Action

The mechanism of action of tert-butyl 5-fluorospiro[indole-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the spiro structure may provide stability and specificity in its interactions. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Substituent Variations at the Indole 5-Position

The 5-position of the indole ring is a common site for functionalization. Key analogs include:

Compound Substituent Molecular Weight Key Properties Applications
Tert-butyl 5-fluorospiro[indole-3,4'-piperidine]-1'-carboxylate (Target) -F 318.37 (calculated) Enhanced metabolic stability due to fluorine’s electronegativity . Lead structure in kinase inhibitors and CNS drug candidates .
Tert-butyl 5-bromospiro[indole-3,4'-piperidine]-1'-carboxylate -Br 365.27 Bulkier halogen; potential for cross-coupling reactions (e.g., Suzuki-Miyaura) . Intermediate for boronic acid derivatives (e.g., A301072 in ).
Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate -Cl 364.85 Chlorine’s moderate electronegativity balances reactivity and stability . Explored in proteolysis-targeting chimeras (PROTACs) and covalent inhibitors .
Tert-butyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate -CH₃ 302.40 Lipophilic methyl group improves membrane permeability . Preclinical candidate for neurodegenerative diseases .
Tert-butyl 5-methoxyspiro[indole-3,4'-piperidine]-1'-carboxylate -OCH₃ 318.40 Methoxy group enhances solubility but may reduce metabolic stability . Antidepressant and antipsychotic drug development .

Functional Group Modifications

  • Analogous 2-oxo compounds (e.g., CAS: 752234-64-3, 5-methoxy-2-oxo derivative) show improved binding to serotonin receptors .
  • Boronate Esters :

    • Tert-butyl 2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS: 1253288-12-8) enables Suzuki-Miyaura coupling for late-stage diversification .

Biological Activity

Tert-butyl 5-fluorospiro[indole-3,4'-piperidine]-1'-carboxylate (CAS Number: 858351-47-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a spirocyclic structure that includes an indole and piperidine moiety. Its molecular formula is C17H21FN2O2C_{17}H_{21}FN_2O_2, and it has a molecular weight of approximately 306.381 g/mol . The compound's structure can be represented as follows:

IUPAC Name tert butyl 5 fluorospiro indole 3 4 piperidine 1 carboxylate\text{IUPAC Name tert butyl 5 fluorospiro indole 3 4 piperidine 1 carboxylate}

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. The following mechanisms have been proposed:

  • Antagonistic Activity : The compound may act as an antagonist at certain neurotransmitter receptors, influencing neurochemical pathways involved in mood regulation and cognition.
  • Inhibition of Enzymatic Activity : It has been suggested that this compound can inhibit specific enzymes linked to metabolic processes, potentially impacting cancer cell proliferation and survival.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance:

  • In Vitro Studies : In cell line assays, the compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 25 µM, indicating effective potency .
  • Mechanistic Insights : Flow cytometry analyses revealed that treatment with the compound led to increased apoptosis in cancer cells, suggesting a mechanism involving the activation of apoptotic pathways .

Neuroprotective Effects

The compound also shows promise in neuroprotection:

  • Neurotransmitter Modulation : In animal models, it was observed to enhance levels of serotonin and dopamine in the brain, which are critical for mood regulation and cognitive function. This modulation may provide therapeutic benefits for conditions such as depression and anxiety .
  • Oxidative Stress Reduction : The compound exhibited antioxidant properties, reducing oxidative stress markers in neuronal cells exposed to neurotoxic agents .

Case Study 1: Anticancer Efficacy

A recent study published in the Journal of Medicinal Chemistry investigated the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated:

TreatmentCell Viability (%)Apoptosis Rate (%)
Control1005
Compound (10 µM)6030
Compound (25 µM)4050

The data indicated a dose-dependent reduction in cell viability alongside an increase in apoptosis .

Case Study 2: Neuroprotective Potential

In a study focusing on neuroprotection against oxidative stress in rat models, this compound was administered at varying doses. The findings were as follows:

Dose (mg/kg)Oxidative Stress Marker Reduction (%)
00
1025
2050

These results suggest that higher doses significantly reduce oxidative stress markers, indicating potential therapeutic applications in neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for tert-butyl 5-fluorospiro[indole-3,4'-piperidine]-1'-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, leveraging spirocyclic indole-piperidine frameworks. A common approach includes:

  • Step 1: Formation of the indole core via cyclization reactions under acidic or catalytic conditions.
  • Step 2: Introduction of the fluorine substituent at the 5-position using fluorinating agents (e.g., Selectfluor®) in anhydrous solvents like DMF or acetonitrile .
  • Step 3: Piperidine ring closure and tert-butyl carbamate protection via Boc-anhydride in the presence of a base (e.g., triethylamine) .

Key Variables:

  • Catalysts: Transition-metal catalysts (e.g., Pd/C) may enhance regioselectivity during fluorination.
  • Solvents: Polar aprotic solvents improve fluorination efficiency, while dichloromethane is preferred for Boc protection .
  • Temperature: Fluorination reactions often require 60–80°C for optimal yield, while Boc protection proceeds at room temperature .

Purity Control: Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity, verified by HPLC and NMR .

Q. What safety protocols should be followed when handling this compound, given its acute toxicity classification?

Methodological Answer: The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Mitigation strategies include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods for synthesis and handling to minimize inhalation risks .
  • First Aid:
    • Inhalation: Move to fresh air; administer oxygen if breathing is labored .
    • Skin Contact: Wash immediately with soap and water; seek medical attention for irritation .
    • Spills: Absorb with inert material (e.g., vermiculite), place in sealed containers, and dispose as hazardous waste .

Storage: Store at 2–8°C in airtight containers away from oxidizers and moisture .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopic Analysis:
    • NMR (¹H/¹³C): Confirm spirocyclic connectivity and fluorine substitution patterns. The tert-butyl group appears as a singlet (~1.4 ppm in ¹H NMR) .
    • HRMS: Validate molecular formula (e.g., C₁₈H₂₂FN₂O₂) with ≤2 ppm mass accuracy .
  • Chromatography: HPLC with UV detection (λ = 254 nm) assesses purity; retention time compared to standards ensures batch consistency .
  • X-ray Crystallography: Resolves spatial arrangement of the spirocyclic system, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can theoretical frameworks guide the design of experiments involving this spirocyclic compound?

Methodological Answer:

  • Conceptual Anchors: Link synthesis and SAR studies to:
    • Molecular Orbital Theory: Predicts regioselectivity in fluorination and Boc protection steps .
    • Density Functional Theory (DFT): Models electronic effects of fluorine on indole-piperidine interactions, aiding in target prioritization .
  • Experimental Design:
    • Hypothesis-Driven Workflows: For example, test how fluorine’s electronegativity modulates binding to serotonin receptors using docking simulations .
    • Iterative Optimization: Use DoE (Design of Experiments) to map reaction parameters (e.g., solvent polarity, catalyst loading) against yield and purity .

Q. What strategies resolve contradictions in spectral data between synthesized batches?

Methodological Answer:

  • Root-Cause Analysis:
    • Impurity Profiling: LC-MS identifies byproducts (e.g., de-fluorinated analogs or Boc-deprotected intermediates) .
    • Isotopic Labeling: Use ¹⁸O-labeled Boc-anhydride to trace hydrolysis during storage .
  • Data Reconciliation:
    • Cross-Validation: Compare NMR shifts with structurally similar compounds (e.g., tert-butyl 5-chloro-spiro derivatives) to confirm assignments .
    • Collaborative Reproducibility: Share raw spectral data with third-party labs to verify peaks (e.g., via the NMReDATA initiative) .

Q. How can AI-driven simulations optimize reaction parameters for large-scale synthesis without compromising efficiency?

Methodological Answer:

  • AI/ML Integration:
    • Parameter Prediction: Train neural networks on historical reaction data (e.g., solvent polarity, temperature) to predict optimal conditions for fluorination .
    • Real-Time Adjustments: Use COMSOL Multiphysics coupled with AI to simulate heat/mass transfer in flow reactors, minimizing side reactions .
  • Case Study: A hybrid model reduced reaction time by 30% and improved yield from 65% to 82% in tert-butyl spirocyclic syntheses .

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